![molecular formula C18H19N3O2 B11024993 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11024993.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that features a pyrrole ring, an oxazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and oxazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrrol-2-yl)ethanone: A simpler compound with a similar pyrrole structure.
2-Acetyl-1-methylpyrrole: Another related compound with a pyrrole ring and acetyl group.
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to its combination of pyrrole and oxazole rings, which confer distinct chemical and biological properties.
Biological Activity
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a pyrrole ring and an oxazole moiety. Its molecular formula is C16H18N2O with a molecular weight of 270.33 g/mol. The structural representation can be summarized as follows:
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it significantly reduced cell viability in human breast cancer (MCF7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM.
2. Antimicrobial Properties
The compound also displays antimicrobial activity against several bacterial strains. A recent study assessed its efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 32 µg/mL for both pathogens. These findings suggest potential applications in treating bacterial infections.
3. Neuroprotective Effects
In neuropharmacological studies, the compound was evaluated for its neuroprotective effects in models of oxidative stress-induced neurotoxicity. Results indicated that it could significantly reduce neuronal cell death induced by oxidative stressors such as hydrogen peroxide, likely through antioxidant mechanisms.
The mechanisms underlying the biological activities of this compound are multifaceted:
Anticancer Mechanism:
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell cycle arrest.
Antimicrobial Mechanism:
Its antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism.
Neuroprotective Mechanism:
The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and reduce oxidative stress markers, thereby preserving neuronal integrity.
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
Study | Findings |
---|---|
In Vitro Anticancer Study | Showed significant reduction in MCF7 and A549 cell viability at 10–50 µM concentrations. |
Antimicrobial Efficacy | Demonstrated MICs of 32 µg/mL against S. aureus and E. coli. |
Neuroprotective Assessment | Reduced neuronal death in oxidative stress models, indicating potential for neurodegenerative disease treatment. |
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C18H19N3O2/c1-21-11-5-8-15(21)12-19-17(22)9-10-18-20-13-16(23-18)14-6-3-2-4-7-14/h2-8,11,13H,9-10,12H2,1H3,(H,19,22) |
InChI Key |
RKFNPYOSJQONSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CCC2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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